2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Enzymology Drug Discovery Thioesterase Assay

This 95% pure 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is the preferred building block for medicinal chemists developing APT2 inhibitors and SAR antifungal studies. The 2-methyl substitution ensures specific electronic/steric properties, making it an essential weak-binding control (Ki > 10,000 nM) to validate assay specificity. Choose this exact compound to avoid batch variability from regioisomers.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 185623-66-9
Cat. No. B069583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-thiazol-4-yl)acetamide
CAS185623-66-9
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC(=O)N
InChIInChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9)
InChIKeyQSGPRSNMQHVIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9) Procurement Grade and Core Specifications


2-(2-Methyl-1,3-thiazol-4-yl)acetamide (CAS 185623-66-9) is a thiazole-containing acetamide derivative with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is primarily available as a research chemical for laboratory and further manufacturing use, with a minimum purity specification of 95% as documented in vendor certificates of analysis . Its structure comprises a 2-methyl-substituted thiazole ring linked to an acetamide group at the 4-position, a scaffold that confers distinct electronic and steric properties relative to unsubstituted or alternatively substituted thiazole acetamides [1].

Why Unverified Thiazole Acetamide Substitution Compromises 2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9) Research Integrity


Direct substitution of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide with other thiazole acetamides without empirical verification introduces unacceptable experimental variability. The 2-methyl substitution on the thiazole ring is not an inert modification; it alters the compound's electron density distribution, steric profile, and intermolecular interactions, which collectively govern binding affinity, solubility, and metabolic stability in biological systems [1]. In enzyme inhibition studies, for instance, the target compound demonstrates a specific, albeit weak, interaction profile (Ki > 10,000 nM for APT2) that is unlikely to be recapitulated by regioisomers or analogs lacking the 2-methyl group [2]. The following evidence quantifies the concrete differentiation that makes this specific compound, rather than a generic thiazole acetamide, the appropriate selection for certain research contexts.

Quantitative Differentiation of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9) Against Structural Analogs


Acyl-Protein Thioesterase 2 (APT2) Inhibition Profile: Weak Affinity Serves as a Valuable Negative Control

2-(2-Methyl-1,3-thiazol-4-yl)acetamide exhibits weak inhibition of human Acyl-protein thioesterase 2 (APT2) with a Ki > 10,000 nM. In contrast, many optimized thiazole-based APT2 inhibitors achieve Ki values in the sub-micromolar range [1]. This quantitative gap defines the target compound's utility as a benchmark for weak or inactive controls in high-throughput screening cascades, rather than as a lead compound for APT2 inhibition. The assay was conducted using competitive inhibition of HEK293T cell-derived His-tagged APT2 expressed in E. coli BL21(DE3) with a 30-minute preincubation [1].

Enzymology Drug Discovery Thioesterase Assay

Vendor-Specified Purity Benchmark of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9) Against Unsubstituted Analog Procurement

The target compound is supplied with a minimum purity specification of 95% as certified by vendors such as AKSci (Cat. No. 6231AD) and ChemScene (Cat. No. CS-0205231) . In contrast, the unsubstituted analog 2-(Thiazol-4-yl)acetamide (CAS 27547-12-8) is frequently offered at 97% purity, but its lack of the 2-methyl group alters key physicochemical properties, including boiling point and density, which may impact experimental reproducibility in synthesis or biological assays .

Analytical Chemistry Chemical Procurement Quality Control

Fungicidal Activity: Class-Level Inference for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9) in Plant Pathology Research

While direct fungicidal data for the target compound is absent, a structurally related series of tryptamine derivatives bearing a 2-(thiazol-4-yl)acetamide moiety demonstrated EC50 values of 23.5–27.4 mg/L against Fusarium oxysporum, Fusarium graminearum, and Sclerotinia sclerotiorum [1]. These values are comparable to the commercial fungicide hymexazol. The 2-methyl substitution on the thiazole ring in the target compound provides a distinct electronic environment that may influence fungicidal activity relative to unsubstituted or 2-phenyl analogs. This class-level inference positions 2-(2-Methyl-1,3-thiazol-4-yl)acetamide as a plausible synthetic precursor for designing novel fungicidal agents.

Agricultural Chemistry Fungicide Discovery Plant Pathology

Optimal Research Scenarios for Procuring 2-(2-Methyl-1,3-thiazol-4-yl)acetamide (185623-66-9)


Serving as a Scaffold-Matched, Weak-Binding Control in APT2 Inhibition Assays

Researchers developing APT2 inhibitors can employ 2-(2-Methyl-1,3-thiazol-4-yl)acetamide as a structurally similar but functionally weak control (Ki > 10,000 nM) to validate assay specificity and ensure observed inhibition is target-mediated rather than an artifact of thiazole scaffold promiscuity [1].

Providing a Defined Purity (95%) Starting Material for Synthesis of Novel Thiazole-Based Derivatives

Medicinal and agricultural chemists requiring a 2-methyl-substituted thiazole acetamide building block can procure this compound with confidence in its 95% minimum purity specification, enabling the construction of focused libraries with a consistent substitution pattern .

Enabling Comparative Structure-Activity Relationship (SAR) Studies on Thiazole Acetamide Fungicides

Although direct fungicidal activity for the parent compound is not established, the class-level fungicidal potential of 2-(thiazol-4-yl)acetamide derivatives against Fusarium and Sclerotinia species makes this 2-methyl analog a valuable comparator for SAR studies exploring the impact of 2-position substitution on antifungal efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.